molecular formula C18H17N3O5S3 B2524157 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899732-16-2

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2524157
CAS No.: 899732-16-2
M. Wt: 451.53
InChI Key: XWNKKOLLFLZACV-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17N3O5S3 and its molecular weight is 451.53. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Pharmacokinetics

Compounds with benzothiazole and piperidine structures have been explored for their biological activities, including their roles as orexin receptor antagonists and their metabolic pathways in humans. For instance, orexin receptor antagonists have been studied for the treatment of insomnia, with research focusing on their disposition and metabolism in humans. This includes the identification of principal circulating components and metabolites, indicating the potential for these compounds in pharmacokinetic and pharmacodynamic studies (Renzulli et al., 2011).

Antimicrobial and Antifungal Activities

Derivatives of benzothiazole have also been synthesized and evaluated for their antibacterial and antifungal activities. The structure-activity relationship (SAR) of these compounds provides valuable insights into their potential as antimicrobial agents, with specific substitutions on the benzothiazole ring enhancing activity against various microbial strains (Patel & Patel, 2015).

Anti-inflammatory and Analgesic Agents

Research into novel benzodifuranyl compounds derived from visnaginone and khellinone has shown that these compounds have significant anti-inflammatory and analgesic activities. The synthesis of these compounds and their evaluation as cyclooxygenase inhibitors suggest their potential application in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as potent inhibitors of the Mycobacterium tuberculosis GyrB ATPase, demonstrating significant activity against tuberculosis. These findings highlight the potential of such compounds in the development of new antituberculosis drugs (Jeankumar et al., 2013).

Antipsychotic Agents

Further research has focused on the development of heterocyclic carboxamides as potential antipsychotic agents, examining their binding to dopamine and serotonin receptors and their efficacy in in vivo models of psychosis. These studies offer a foundation for the potential use of related compounds in the treatment of psychiatric disorders (Norman et al., 1996).

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S3/c22-17(11-3-5-21(6-4-11)29(23,24)16-2-1-7-27-16)20-18-19-12-8-13-14(26-10-25-13)9-15(12)28-18/h1-2,7-9,11H,3-6,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNKKOLLFLZACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.